N1-(o-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-METHYLPHENYL)-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazole ring and two methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-METHYLPHENYL)-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps. One common method starts with the reaction of 2-methylphenylamine with 2-bromoethylamine under basic conditions to form an intermediate. This intermediate is then reacted with 4-methylphenylthiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(2-METHYLPHENYL)-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-(2-METHYLPHENYL)-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2-METHYLPHENYL)-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-(2-METHYLPHENYL)-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ETHANEDIAMIDE stands out due to its unique combination of a thiazole ring and two methylphenyl groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H21N3O2S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N'-(2-methylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
InChI |
InChI=1S/C21H21N3O2S/c1-14-7-9-16(10-8-14)21-23-17(13-27-21)11-12-22-19(25)20(26)24-18-6-4-3-5-15(18)2/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,24,26) |
InChI Key |
WGEPJGZZPCBZTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.